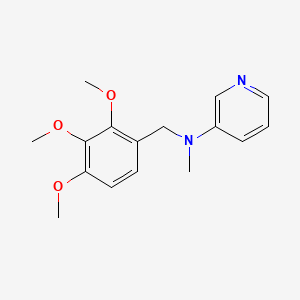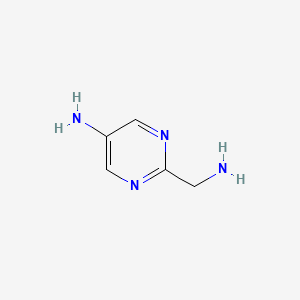![molecular formula C13H20N2O7S B13005612 D-Glucose,[(4-methylphenyl)sulfonyl]hydrazone](/img/structure/B13005612.png)
D-Glucose,[(4-methylphenyl)sulfonyl]hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Glucose,[(4-methylphenyl)sulfonyl]hydrazone: is a chemical compound with the molecular formula C13H20N2O7S and a molecular weight of 348.37 g/mol . It is also known by other names such as NSC 1958 and D-glucose-(toluene-4-sulfonylhydrazone) . This compound is a derivative of D-glucose, where the hydrazone group is substituted with a (4-methylphenyl)sulfonyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucose,[(4-methylphenyl)sulfonyl]hydrazone typically involves the reaction of D-glucose with (4-methylphenyl)sulfonylhydrazine under specific conditions. The reaction is carried out in a solvent such as methanol or ethanol, and the mixture is heated to reflux for several hours . The product is then purified by recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and the product is typically isolated through filtration, washing, and drying .
Analyse Chemischer Reaktionen
Types of Reactions: D-Glucose,[(4-methylphenyl)sulfonyl]hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: D-Glucose,[(4-methylphenyl)sulfonyl]hydrazone is used as a reagent in organic synthesis, particularly in the formation of hydrazones and related compounds. It serves as a building block for the synthesis of more complex molecules .
Biology and Medicine: In biological research, this compound is used to study enzyme kinetics and inhibition. It can act as a substrate or inhibitor for various enzymes, providing insights into their mechanisms of action .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its derivatives are explored for potential therapeutic applications .
Wirkmechanismus
The mechanism by which D-Glucose,[(4-methylphenyl)sulfonyl]hydrazone exerts its effects involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence enzyme activity and other biochemical processes . The sulfonyl group enhances the compound’s stability and reactivity, making it a valuable tool in chemical and biological research .
Vergleich Mit ähnlichen Verbindungen
- D-Glucose,[(4-chlorophenyl)sulfonyl]hydrazone
- D-Glucose,[(4-nitrophenyl)sulfonyl]hydrazone
- D-Glucose,[(4-methoxyphenyl)sulfonyl]hydrazone
Comparison: D-Glucose,[(4-methylphenyl)sulfonyl]hydrazone is unique due to the presence of the (4-methylphenyl)sulfonyl group, which imparts specific chemical and physical properties. Compared to its analogs with different substituents (e.g., chloro, nitro, methoxy), the methyl group provides distinct reactivity and stability profiles .
Eigenschaften
Molekularformel |
C13H20N2O7S |
|---|---|
Molekulargewicht |
348.37 g/mol |
IUPAC-Name |
4-methyl-N-[(E)-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexylidene]amino]benzenesulfonamide |
InChI |
InChI=1S/C13H20N2O7S/c1-8-2-4-9(5-3-8)23(21,22)15-14-6-10(17)12(19)13(20)11(18)7-16/h2-6,10-13,15-20H,7H2,1H3/b14-6+/t10-,11+,12+,13+/m0/s1 |
InChI-Schlüssel |
FPUAZJWVYCDCTF-FQJVPPBWSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC(C(C(C(CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B13005533.png)
![(6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanol](/img/structure/B13005547.png)


![4-Chloro-2-methyl-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine](/img/structure/B13005572.png)
![6-(3,4-Dimethylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B13005578.png)


![trans-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro-](/img/structure/B13005594.png)




![(4-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl)methanamine](/img/structure/B13005620.png)
